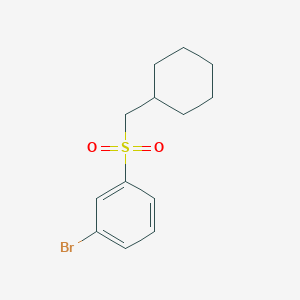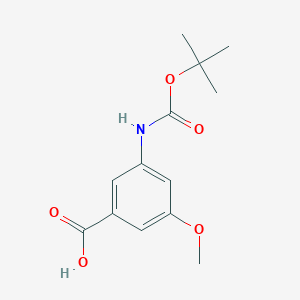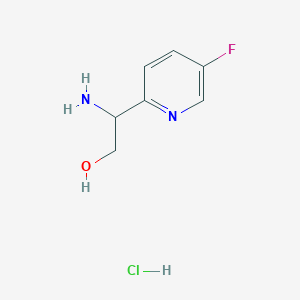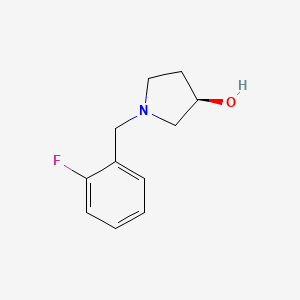
(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol
Übersicht
Beschreibung
“®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol” is a chemical compound with the molecular formula C11H14FNO . Its molecular weight is 195.24 . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol” consists of 11 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol” are not detailed in the sources I found .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol and its derivatives are pivotal intermediates in stereoselective synthesis, used for preparing compounds with high enantioselectivity. For instance, one study described the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for producing a fluoroquinolone antibiotic aimed at treating community-acquired respiratory tract infections, including multidrug-resistant organisms. The process demonstrated a highly efficient and stereoselective synthesis involving crucial transformations like catalytic asymmetric hydrogenation and S(N)2 substitution reactions (Lall et al., 2012).
Asymmetric 1,3-Dipolar Cycloaddition
This compound also plays a crucial role in asymmetric 1,3-dipolar cycloaddition reactions. A study showcased the synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for synthesizing various bioactive molecules. The synthesis was achieved through a 1,3-dipolar cycloaddition reaction, followed by reduction and catalytic hydrogenation, underlining the compound’s significance in creating complex and biologically active structures (Kotian et al., 2005).
Gold(I)-Catalyzed Intramolecular Amination
(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol derivatives are also used in Gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines, leading to the formation of substituted pyrrolidine and piperidine derivatives. This process highlights the compound's versatility in synthesizing complex nitrogen-containing heterocycles, essential for various pharmacological activities (Mukherjee & Widenhoefer, 2011).
Organocatalysis
The compound and its derivatives are involved in organocatalysis. For example, a derivative served as a catalyst in the asymmetric Michael addition, indicating its potential in facilitating stereoselective chemical transformations, a crucial aspect of synthesizing enantiomerically pure compounds (Cui Yan-fang, 2008).
Eigenschaften
IUPAC Name |
(3R)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHJXUNSHLAVKH-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



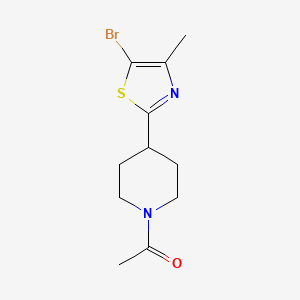
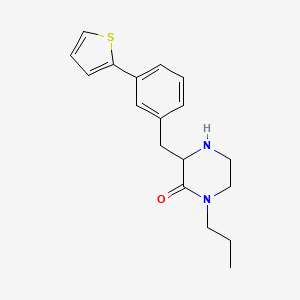
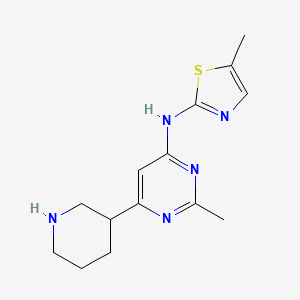
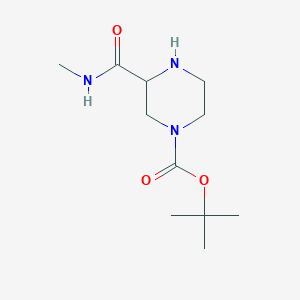
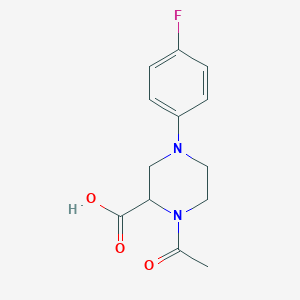
![1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone](/img/structure/B1401071.png)
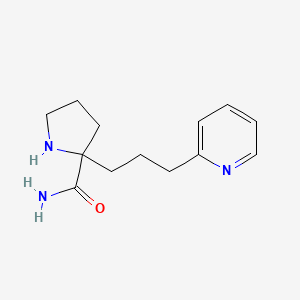
![Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401074.png)
![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)
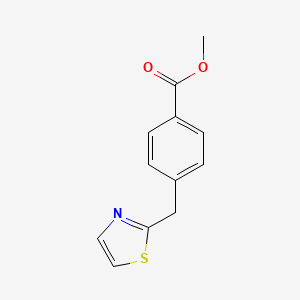
![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)
